4-氰基苯基氯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

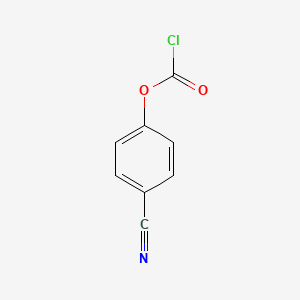

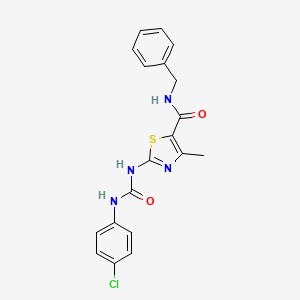

4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.58 .

Synthesis Analysis

The synthesis of compounds similar to 4-Cyanophenyl chloroformate, such as carbamates of 4-nitrophenylchloroformate, involves a simple nucleophilic substitution reaction . Another study discusses the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Molecular Structure Analysis

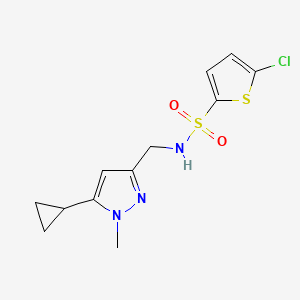

The 4-cyanophenyl chloroformate molecule contains a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .Chemical Reactions Analysis

Chloroformates, including 4-Cyanophenyl chloroformate, react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

4-Cyanophenyl chloroformate is a colorless, volatile liquid that degrades in moist air . It is stored in an inert atmosphere, under -20°C .科学研究应用

聚合物晶体管中的增强迁移率

- 应用: 4-氰基苯基氯甲酸酯相关化合物用于增强场效应晶体管中聚(3-己基噻吩)(P3HT)活性层的迁移率。

- 关键见解: 在氯甲酸酯衍生物存在的情况下,使用某些具有高沸点的溶剂,如 1,2,4-三氯苯,可以显着提高场效应迁移率。

- 来源: (Chang 等,2004).

有机化学中的生色团

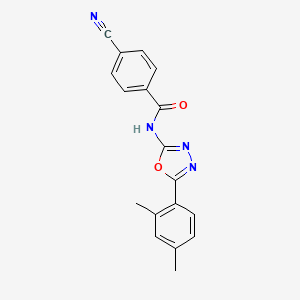

- 应用: 4-氰基苯基氯甲酸酯衍生物在具有非线性光学性质的生色团的设计中很重要。

- 关键见解: 2-(4-氰基苯基)喹唑啉等衍生物在氯仿溶液中显示出显着的发光,表明在光物理应用中具有潜力。

- 来源: (Moshkina 等,2020).

聚集诱导发射性质

- 应用: 双(4-氰基苯基)衍生化合物因其聚集诱导发射特性而受到研究。

- 关键见解: 这些化合物表现出多色发射和荧光调谐,这对于开发用于各种应用的高级材料非常有用。

- 来源: (Ji 等,2017).

振动光谱和分子结构分析

- 应用: 4-氰基苯基氯甲酸酯衍生物的研究有助于理解有机化合物的分子结构和振动光谱。

- 关键见解: FT-IR 和 NMR 等技术用于分析这些衍生物的性质,这在材料科学研究中至关重要。

- 来源: (Govindarasu & Kavitha,2014).

氨基甲酸酯衍生物的合成

- 应用: 4-氰基苯基氯甲酸酯用于合成各种 N-烷基氨基甲酸酯类似物。

- 关键见解: 这种合成对于开发毒性化合物的更安全替代品至关重要,并且在制药和化学工业中具有广泛的意义。

- 来源: (Peterson 等,2006).

光学器件应用

- 应用: 4-氰基苯基氯甲酸酯的某些衍生物表现出在光学器件中使用的潜力。

- 关键见解: 这些化合物可以随着激发强度的变化而从饱和吸收转变为反向饱和吸收,使其适用于光学限幅器。

- 来源: (Rahulan 等,2014).

作用机制

Target of Action

4-Cyanophenyl chloroformate is a derivative of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . The primary targets of 4-Cyanophenyl chloroformate are alcohols, thiols, and amines, which it activates for the formation of carbonates and carbamates .

Mode of Action

The mode of action of 4-Cyanophenyl chloroformate involves a simple nucleophilic substitution reaction . In this reaction, 4-Cyanophenyl chloroformate interacts with its targets (alcohols, thiols, and amines) to form carbonates and carbamates . This interaction results in the activation of these targets, enabling them to undergo further chemical reactions.

Biochemical Pathways

The biochemical pathways affected by 4-Cyanophenyl chloroformate are those involving the synthesis of carbonates and carbamates . These compounds play a crucial role in a wide spectrum of metabolic pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the context in which the reaction occurs.

Pharmacokinetics

Like other chloroformates, it is likely to be a volatile liquid that degrades in moist air . These properties could impact its bioavailability, although more research is needed to fully understand these effects.

Result of Action

The result of the action of 4-Cyanophenyl chloroformate is the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can then participate in further chemical reactions, leading to various molecular and cellular effects. For example, carbamates derived from the aminoimidazole are intermediates in the biosynthesis of inosine, a key molecule in many biological processes .

Action Environment

The action, efficacy, and stability of 4-Cyanophenyl chloroformate can be influenced by various environmental factors. For instance, it is known that chloroformates, including 4-Cyanophenyl chloroformate, degrade in moist air . Therefore, the presence of moisture could potentially affect the action of 4-Cyanophenyl chloroformate. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.

安全和危害

生化分析

Biochemical Properties

4-Cyanophenyl chloroformate can participate in nucleophilic substitution reactions, leading to the formation of new carbamates . These carbamates have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity

Cellular Effects

Related compounds such as carbamates have been shown to exhibit antimicrobial and antioxidant activities

Molecular Mechanism

As a chloroformate, it is likely to share some reactivity characteristics with other members of this class of compounds . Chloroformates are used as reagents in organic chemistry, for example, to introduce protecting groups or to convert polar compounds into less polar, more volatile derivatives .

Metabolic Pathways

Related compounds such as carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .

Transport and Distribution

Safe handling, transport, and storage of chloroformates, including 4-Cyanophenyl chloroformate, are crucial due to their hazardous nature .

属性

IUPAC Name |

(4-cyanophenyl) carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIFGNHLTVCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)